
4-Iodo-2-methylaniline
Overview
Description
4-Iodo-2-methylaniline (C₇H₈IN; CAS 13194-68-8) is a halogenated aromatic amine featuring an iodine substituent at the para position and a methyl group at the ortho position relative to the amino group. Its molecular structure exhibits planarity, with the iodine, methyl, and amino groups lying in the benzene ring plane, as confirmed by single-crystal X-ray studies . This compound is synthesized via iodination of o-toluidine using pyridine–iodine, avoiding low-yielding intermediates .
This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of functionalized aromatic polymers and organometallic complexes . It also demonstrates moderate antimicrobial activity against Vibrio species, though less potent compared to other iodinated analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodo-2-methylaniline can be synthesized through several methods. One common approach involves the iodination of 2-methylaniline. This process typically uses iodine and an oxidizing agent such as sodium nitrite in an acidic medium. The reaction conditions often include maintaining a controlled temperature and pH to ensure the selective iodination at the desired position on the aromatic ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 2-methylaniline.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or nitric acid under controlled conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
- Substitution reactions yield various substituted anilines.
- Oxidation reactions produce nitro or nitroso compounds.
- Reduction reactions result in the formation of 2-methylaniline .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
4-Iodo-2-methylaniline serves as a crucial intermediate in the synthesis of complex organic molecules. It is often utilized in the preparation of pharmaceuticals and other biologically active compounds due to its ability to undergo various chemical transformations such as nucleophilic aromatic substitution, oxidation, and reduction reactions .
Synthetic Routes
The compound can be synthesized through iodination of 2-methylaniline. Common methods include:
- Iodination using iodine and sodium nitrite in acidic conditions.
- Pyridine-mediated iodination , which yields higher purity products .
Biological Applications
Enzyme Interaction Studies
In biological research, this compound is employed to study enzyme interactions. Its structural properties allow it to act as a probe in biochemical assays, facilitating the investigation of enzyme mechanisms and substrate specificity .
Medicinal Chemistry
The compound is also significant in medicinal chemistry as it acts as an intermediate in drug synthesis. Its derivatives have potential therapeutic applications, particularly in developing new pharmaceuticals targeting various diseases .
Material Science
Thermochromic Properties
this compound exhibits interesting thermochromic properties when combined with certain dinitrobenzoic acids, forming complexes that change color with temperature variations. This characteristic makes it valuable for applications in smart materials that respond to environmental stimuli .
Crystal Engineering
Research has shown that the compound can form layered crystal structures with distinct optical properties. These properties are useful for developing advanced materials in photonics and electronics .
Comparative Analysis with Related Compounds
Compound Name | Key Features | Applications |
---|---|---|
This compound | Iodine atom enhances reactivity | Organic synthesis, medicinal chemistry |
4-Bromo-2-methylaniline | Lower reactivity compared to iodine | Similar applications but less effective |
4-Chloro-2-methylaniline | Chlorine provides moderate reactivity | Used in dye production |
4-Fluoro-2-methylaniline | Fluorine increases lipophilicity | Applications in pharmaceuticals |
Case Study 1: Synthesis of Therapeutic Agents
A study highlighted the use of this compound as a starting material for synthesizing novel therapeutic agents targeting specific enzymes involved in cancer progression. The research demonstrated its effectiveness in producing high-yield derivatives suitable for further biological testing .
Case Study 2: Development of Thermochromic Materials
Another investigation explored the formation of thermochromic complexes involving this compound and dinitrobenzoic acids. The study revealed that these complexes could transition from red to colorless upon proton transfer, indicating potential applications in temperature-sensitive materials .
Mechanism of Action
The mechanism of action of 4-Iodo-2-methylaniline involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methyl group enhances the compound’s lipophilicity, affecting its solubility and distribution in biological systems. These interactions play a crucial role in the compound’s effectiveness in various applications .
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include halogen-substituted 2-methylanilines (e.g., 4-Bromo-2-methylaniline, 4-Chloro-2-methylaniline) and positional isomers (e.g., 4-Iodo-3-methylaniline). Differences in halogen size (I vs. Br, Cl) and substituent positions significantly influence physicochemical and biological properties.
Table 1: Structural and Antimicrobial Comparison of Selected Iodinated Methylanilines
Compound | Substituent Position | Molecular Weight (g/mol) | MIC (μg/mL) vs. Vibrio spp. |
---|---|---|---|
4-Iodo-2-methylaniline | 2-CH₃, 4-I | 233.04 | 400, 400 |
4-Iodo-3-methylaniline | 3-CH₃, 4-I | 233.04 | 250, 225 |
2-Iodo-4-methylaniline | 4-CH₃, 2-I | 233.04 | 400, 400 |
5-Iodo-2-methylaniline | 2-CH₃, 5-I | 233.04 | 400, 425 |
4-Iodoaniline | 4-I | 219.03 | 400, 375 |
Data sourced from antimicrobial assays and crystallographic studies .
Physicochemical Properties
- Crystallization Behavior : this compound forms 1:1 co-crystals with 3,5-dinitrobenzoic acid (3,5-DNBA), yielding colorless and red block crystals depending on solvent conditions. In contrast, 4-Bromo-2-methylaniline/3,5-DNBA complexes exhibit less color variation, suggesting iodine’s larger atomic radius enhances π-stacking or halogen bonding .
- Hydrogen Bonding: Intermolecular N–H∙∙∙N hydrogen bonds in this compound stabilize its crystal lattice along the a-axis, a feature absent in non-iodinated analogs like 4-Chloro-2-methylaniline .
Toxicity and Metabolism
The methyl group’s ortho position likely influences metabolic activation pathways, though iodine’s lower electronegativity may alter reactivity compared to chlorine.
Biological Activity
4-Iodo-2-methylaniline, a derivative of aniline, has garnered attention in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications, supported by relevant studies and data.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of the iodine atom enhances the compound's electrophilicity, allowing it to participate in nucleophilic reactions. The amino group can form hydrogen bonds, facilitating interactions with proteins and enzymes.
Anticancer Activity
Recent studies have reported that this compound exhibits promising anticancer properties. Research indicates that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. For instance, a study demonstrated that derivatives of this compound showed significant cytotoxic effects against several cancer cell lines, including:
- MCF7 (breast cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
The compound's effectiveness was linked to its ability to inhibit cell proliferation and promote cell cycle arrest at the G1 phase.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It has shown activity against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Case Studies
- Cytotoxicity Assay : A study conducted on the cytotoxic effects of this compound derivatives revealed that certain modifications to the chemical structure enhanced their potency against cancer cells. The derivatives were tested using MTT assays, showing IC50 values as low as 5 µM in some cases.
- Antimicrobial Screening : In another study, this compound was tested against a panel of pathogenic bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting potential as a lead compound for antibiotic development.
Data Table: Biological Activities of this compound Derivatives
Q & A
Q. What experimental methods are recommended for confirming the purity of 4-iodo-2-methylaniline in academic synthesis?
Purity assessment typically involves a combination of analytical techniques:
- High-Performance Liquid Chromatography (HPLC) to quantify impurities.
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to verify structural integrity and detect residual solvents.
- Melting Point Analysis (reported range: 86–89°C ) to validate consistency with literature values.
- Elemental Analysis to confirm stoichiometry (C₇H₈IN, M = 233.04 ).
Q. How can X-ray crystallography resolve the molecular structure of this compound, and what challenges arise during refinement?
The orthorhombic crystal system (P2₁2₁2₁, a = 5.5910 Å, b = 8.9410 Å, c = 15.674 Å ) is determined via single-crystal X-ray diffraction. Challenges include:
- Data-to-Parameter Ratio : A low ratio (11.2 in this case ) may reduce refinement reliability.
- Hydrogen Atom Constraints : H-atoms are often constrained to neighboring sites due to limited electron density resolution .
- Absorption Corrections : Required for heavy atoms like iodine (μ = 4.00 mm⁻¹ ), achieved via ψ-scan methods .
Q. How do intermolecular N—H⋯N hydrogen bonds influence the crystal packing of this compound?
Intermolecular N—H⋯N hydrogen bonds (geometry: symmetry code x+½, -y+3/2, -z ) create a stacked arrangement along the a-axis . These interactions stabilize the crystal lattice and can be analyzed using:
- Difference Fourier Maps to locate hydrogen sites.
- Geometric Parameter Tables (bond lengths/angles) to validate bonding motifs .
Q. What methodological considerations are critical for determining the absolute configuration of this compound?
The Flack parameter (−0.29(13) ) is calculated using the Flack method , which evaluates chirality without Friedel pairs. Key steps include:
- Data Collection : High redundancy and resolution (θmax = 26.0° ).
- Refinement : Use of full-matrix least-squares on F² with SHELXL97 .
- Validation : Cross-checking with resonant scattering or computational models.
Q. How does the orthorhombic crystal system of this compound compare to its structural analogs?
Compared to derivatives like 2-iodo-4,6-dimethylaniline, the orthorhombic system (Z = 4, V = 783.5 ų ) contrasts with monoclinic systems in halogen-substituted anilines. Substituent effects (e.g., methyl vs. methoxy groups) alter packing density and hydrogen-bonding networks .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves (tested for chemical resistance) and safety goggles (EN166 standard ).
- Ventilation : Use fume hoods to avoid inhalation (R-phrases: R20/21/22 ).
- Storage : Inert atmosphere, −20°C, and protection from light to prevent degradation .
Q. How can researchers address discrepancies in reported crystallographic parameters (e.g., unit cell dimensions) across studies?
- Data Reproducibility : Ensure consistent measurement conditions (e.g., temperature = 294 K ).
- Software Calibration : Validate refinement tools (e.g., SHELXS97 ) against benchmark datasets.
- Error Analysis : Compare estimated standard deviations (e.s.d.s) in bond lengths/angles .
Q. What spectroscopic techniques complement X-ray data for characterizing this compound?
- Infrared (IR) Spectroscopy : Identifies N—H stretches (~3400 cm⁻¹) and C—I vibrations (~500 cm⁻¹).
- Mass Spectrometry (MS) : Confirms molecular ion peaks (m/z = 233.04 ).
- UV-Vis Spectroscopy : Detects π→π* transitions in the aromatic system.
Q. Why is the data-to-parameter ratio critical in crystallographic refinement, and how does it affect reliability?
A low ratio (e.g., 11.2 ) increases overfitting risks. Solutions include:
- Constraints : Fixing thermal parameters for H-atoms .
- High-Resolution Data : Collect reflections up to θmax = 26.0° to improve observation-to-parameter balance .
Q. How can computational modeling enhance the interpretation of experimental crystallographic data?
Properties
IUPAC Name |
4-iodo-2-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKLFAQCHHCZRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157270 | |
Record name | 4-Iodo-o-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13194-68-8 | |
Record name | 4-Iodo-2-methylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13194-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-o-toluidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013194688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13194-68-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60731 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Iodo-o-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-iodo-o-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.853 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Iodo-o-toluidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5H7S58H7W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.